![molecular formula C19H20N4O3S B2539942 2-(1H-indol-1-yl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide CAS No. 2034590-19-5](/img/structure/B2539942.png)
2-(1H-indol-1-yl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-(1H-indol-1-yl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide" is a derivative of indole acetamide, which is a class of compounds known for their potential biological activities. Indole acetamides have been studied for their anti-inflammatory and antioxidant properties, as well as their potential as antihyperglycemic agents. These compounds are typically synthesized through various coupling reactions and characterized using spectroscopic techniques .
Synthesis Analysis
The synthesis of indole acetamide derivatives often involves the coupling of indole-containing compounds with various substituents. For instance, indole-3-acetamides were synthesized by coupling indole-3-acetic acid with substituted anilines using a coupling reagent such as 1,1-carbonyldiimidazole . Similarly, another indole acetamide derivative was synthesized by reacting N-(2-Aminophenyl)-2-(4-chlorophenoxy)acetamide with 1H-indole-2-carboxylic acid in the presence of reagents like lutidine and TBTU in dry dichloromethane . These methods highlight the versatility of indole acetamide chemistry in generating a wide array of compounds with potential biological activities.
Molecular Structure Analysis
The molecular structure of indole acetamide derivatives is typically elucidated using various spectroscopic techniques, including mass spectrometry (MS), Fourier-transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR), ultraviolet-visible spectroscopy (UV-visible), and sometimes X-ray crystallography . These techniques provide detailed information about the molecular framework, functional groups, and three-dimensional conformation of the compounds, which are crucial for understanding their biological activities and interactions with biological targets.
Chemical Reactions Analysis
Indole acetamide derivatives can participate in various chemical reactions due to the presence of reactive functional groups. The indole ring, acetamide moiety, and any additional substituents contribute to the compound's reactivity. For example, the indole ring can engage in electrophilic substitution reactions, while the acetamide group can be involved in nucleophilic acyl substitution reactions. These reactions are important for further functionalization and modification of the core structure to enhance biological activity or modify physicochemical properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of indole acetamide derivatives are influenced by their molecular structure. These properties include solubility, melting point, stability, and reactivity, which are essential for their application as pharmaceutical agents. The presence of various substituents can significantly alter these properties, affecting the compound's bioavailability and pharmacokinetics. Additionally, the electronic properties, such as the distribution of electron density and the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are important for understanding the compound's reactivity and interaction with biological targets .
科学的研究の応用
Chemical Synthesis
Research on derivatives of thiadiazole, which shares structural similarities with the compound , demonstrates their significance in chemical synthesis. For instance, studies have explored the synthesis of various thiadiazole derivatives, revealing their potential for creating a wide range of chemically diverse structures. These derivatives are synthesized using methods like carbodiimide condensation catalysis, as shown in the preparation of N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives (Yu et al., 2014), and by heterocyclization in the creation of N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds (Abu-Melha, 2021).
Biological Activities
The thiadiazole core, which is closely related to the compound in focus, is known for its biological activities. Research has identified various biological properties in thiadiazole derivatives, including antimicrobial, antifungal, and antitumor activities. For example, benzothiazole derivatives containing a 1,3,4-thiadiazole moiety have shown good antiviral and antibacterial activities (Tang et al., 2019). Similarly, novel N-substituted-2-amino-1,3,4-thiadiazoles have been evaluated for their antitumor and antioxidant properties (Hamama et al., 2013).
Pharmaceutical Potential
Thiadiazole derivatives, due to their varied biological activities, hold significant potential in pharmaceutical applications. Their structures can be modified to enhance certain properties, as seen in the synthesis of N-(benzo[d] thiazol-2-yl)-2-((2,4’-dioxospiro[indoline-3, 2’-thiazolidin]-3'-yl)amino)acetamide derivatives, which displayed potent antibacterial activity (Borad et al., 2015). Furthermore, 1,3,4-thiadiazole derivatives have shown promise as anticancer agents, suggesting the potential for development into therapeutic drugs (Çevik et al., 2020).
Safety And Hazards
As this compound is intended for research use only, it’s important to handle it with care and use appropriate safety measures1. However, specific safety and hazard information for this compound is not available in the current literature.
将来の方向性
Given the lack of information about this compound, future research could focus on elucidating its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety profile. This would provide a more comprehensive understanding of the compound and could potentially reveal novel applications in various fields.
Please note that this analysis is based on the limited information available and may not be fully comprehensive. For more detailed information, further research and analysis would be required.
特性
IUPAC Name |
2-indol-1-yl-N-(1,3,6-trimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S/c1-13-10-17-18(22(3)27(25,26)21(17)2)11-15(13)20-19(24)12-23-9-8-14-6-4-5-7-16(14)23/h4-11H,12H2,1-3H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MANNNMIIMWIIGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1NC(=O)CN3C=CC4=CC=CC=C43)N(S(=O)(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-indol-1-yl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

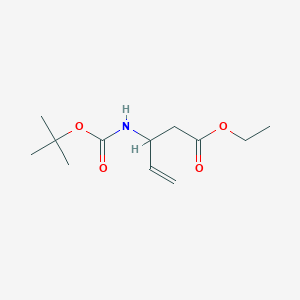
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(4-(thiophen-2-yl)phenyl)methanone](/img/structure/B2539860.png)
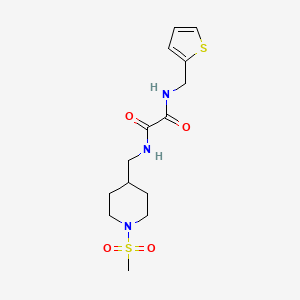
![4-[4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2539863.png)
![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 4-[(4-ethoxyphenyl)sulfonylamino]benzoate](/img/structure/B2539869.png)
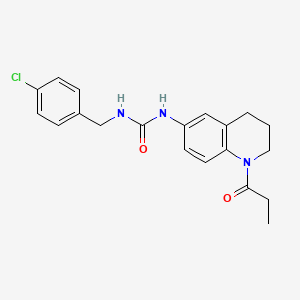
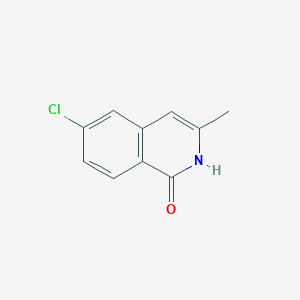
![N-cyclohexyl-2-(3-oxo-5-sulfanylidene-2,6-dihydroimidazo[1,2-c]quinazolin-2-yl)acetamide](/img/structure/B2539876.png)
![(Z)-2-Cyano-3-(5-methylfuran-2-yl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2539877.png)
![Methyl (E)-4-oxo-4-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)piperazin-1-yl]but-2-enoate](/img/structure/B2539878.png)
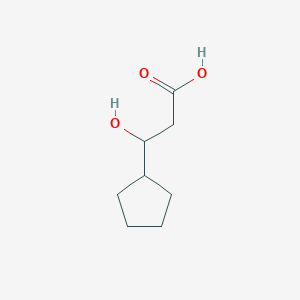
![3-butyl-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2539880.png)
![Methyl 4-(4-methylphenyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylate](/img/structure/B2539881.png)
![2-((3-methylbenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2539882.png)